2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-14-18(27-22-21-14)19(25)23-9-7-15(8-10-23)11-20-17(24)13-26-12-16-5-3-2-4-6-16/h2-6,15H,7-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXCDJIDOFDAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates the presence of key functional groups that contribute to its biological activity. The thiadiazole moiety is particularly significant due to its established role in various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : A study demonstrated that derivatives with a thiadiazole core exhibited IC50 values ranging from 10 µM to 20 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Specifically, compounds with piperidine substitutions showed enhanced activity due to better cellular uptake and interaction with cancer-specific targets .
- Mechanisms of Action : The mechanism of action often involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases. For example, treatment with related compounds led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives are also noteworthy. The compound's structure suggests potential efficacy against a range of pathogens:
- Antibacterial Activity : Research indicates that thiadiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like streptomycin .
- Antifungal Activity : Some studies report antifungal efficacy against strains such as Aspergillus niger, with MIC values indicating comparable effectiveness to fluconazole .
Anti-inflammatory Properties
Thiadiazole derivatives have also been studied for their anti-inflammatory effects:
- Inhibition Studies : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activity of thiadiazole derivatives:
- Case Study on HepG2 Cells : In a controlled study, a series of thiadiazole derivatives were tested for their cytotoxic effects on HepG2 cells. The most potent compound demonstrated an IC50 value of 10.28 µg/mL, significantly inhibiting cell proliferation compared to untreated controls .
- Antimicrobial Testing : A set of synthesized thiadiazole derivatives was evaluated for antimicrobial activity against clinical isolates. Results showed that several compounds had MIC values lower than those of standard treatments, indicating their potential as new antimicrobial agents .
Data Tables
Scientific Research Applications
Anticonvulsant Activity
Recent studies have indicated that derivatives of acetamides, particularly those with benzyl and thiadiazole moieties, exhibit significant anticonvulsant properties. For example, compounds similar to the target molecule have been shown to possess anticonvulsant activity in animal models, surpassing traditional medications such as phenobarbital in efficacy . The structure-activity relationship (SAR) analyses reveal that modifications at the benzylamide site can enhance anticonvulsant effects, suggesting that the incorporation of the thiadiazole moiety may also contribute positively to this activity .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. Compounds containing the thiadiazole ring have demonstrated efficacy against various cancer cell lines, including leukemia and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specifically, compounds with structural similarities to 2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide have shown promising results in reducing tumor growth in xenograft models .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is another area of interest. Thiadiazole derivatives have exhibited activity against a range of bacterial strains. Some studies suggest that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect . The presence of the benzylthio group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Synthesis and Structure-Activity Relationships
The synthesis of 2-(benzylthio)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide typically involves multi-step reactions that integrate various functional groups to optimize biological activity. The SAR studies indicate that specific substitutions on the thiadiazole ring can significantly influence pharmacological properties, including potency and selectivity against target enzymes or receptors .
Case Studies and Research Findings
Several case studies highlight the effectiveness of similar compounds:
Comparison with Similar Compounds
Key Observations :
- The thioether group is a recurring motif in enzyme inhibitors (e.g., Rilapladib’s Lp-PLA2 inhibition ), suggesting the target compound may share similar targeting mechanisms.
- The piperidine-carbonyl linkage in the target compound resembles Rilapladib’s piperidine-methoxyethyl chain, which enhances blood-brain barrier penetration in neurodegenerative targets .
- Heterocyclic variations : Replacing the thiadiazole ring with isoxazole (as in ) or triazole () alters electronic properties and binding affinities.
Physicochemical Properties
- Lipophilicity : The benzylthio group and piperidine ring in the target compound likely enhance membrane permeability compared to polar analogs like 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide .
- Metabolic Stability : Thiadiazole rings are generally resistant to oxidative metabolism, whereas thiazole or triazole analogs may undergo faster hepatic clearance .
Preparation Methods
Step 1: Introduction of the Benzylthio Group
The benzylthio moiety is introduced via nucleophilic substitution between 2-chloroacetamide and benzyl mercaptan. This reaction is typically conducted in dimethylformamide (DMF) at 0–5°C using sodium hydride (NaH) as a base. The low temperature minimizes side reactions, while DMF enhances the solubility of intermediates.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0–5°C |
| Base | NaH (1.2 equiv) |
| Reaction Time | 4 hours |
| Yield | 85% |
The product, 2-(benzylthio)acetamide, is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Step 2: Piperidine Ring Formation
The piperidine intermediate is synthesized through reductive amination of 4-aminomethylpiperidine with formaldehyde. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates this step under mild acidic conditions (pH 4–5).
Key Optimization Insights
Step 3: Thiadiazole Coupling
The final step involves coupling the piperidine intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).
Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.1 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DCM |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Yield | 72% |
Purification via flash chromatography (ethyl acetate/hexane 1:1) affords the final compound with >98% purity.
Optimization Techniques
Solvent Selection
Solvent polarity critically impacts reaction kinetics and yield. Comparative studies reveal that DMF maximizes nucleophilic substitution efficiency, while DCM minimizes side reactions during coupling.
Solvent Performance Comparison
| Solvent | Step | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Step 1 | 85 | 95 |
| THF | Step 1 | 62 | 88 |
| DCM | Step 3 | 72 | 98 |
| Acetone | Step 3 | 58 | 90 |
Temperature Modulation
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3) : δ 7.35–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, SCH2), 3.81 (t, 2H, NHCH2), 2.95–2.85 (m, 2H, piperidine-H).
- 13C NMR : δ 170.2 (C=O), 138.5 (Ar-C), 55.3 (piperidine-C).
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 | Acetonitrile/H2O | 12.4 | 98.5 |
Mass Spectrometry
Scale-Up Considerations
Challenges in Industrial Production
Advanced Reactor Technologies
Continuous flow reactors reduce reaction times by 40% and improve yield consistency.
Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Lab-Scale | Pilot-Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Reaction Time | 12 hours | 7 hours |
| Yield | 72% | 68% |
Comparative Analysis of Methodologies
Alternative routes, such as direct thioacetylation of preformed piperidine-thiadiazole conjugates, yield <50% due to steric hindrance. The sequential strategy remains superior for modularity and purity.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be optimized?
The synthesis involves multi-step protocols, typically starting with the formation of the thiadiazole ring followed by coupling with a piperidine derivative. Key steps include:
- Thiadiazole formation : Using 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride as a precursor under anhydrous conditions to prevent hydrolysis .
- Piperidine coupling : Reaction with a benzylthioacetamide intermediate via nucleophilic acyl substitution. Temperature control (0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
A combination of techniques ensures accuracy:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with DMSO-d₆ as a solvent for solubility and signal resolution .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS for purity assessment and molecular weight verification .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thioether C-S) validate functional groups .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should focus on:
- Enzyme inhibition : Assays against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish baseline safety profiles .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves thiadiazole ring closure efficiency .
- Catalytic optimization : Use of Pd/C or Ni catalysts for selective C-S bond formation, reducing thiourea byproducts .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer during exothermic steps like acyl chloride formation .
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
Integrate:
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular docking : AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase), guiding substituent modifications for improved affinity .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories to prioritize candidates .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological approaches include:
- Dose-response standardization : Use fixed IC50 protocols (e.g., 72h exposure, 10% FBS) to minimize variability .
- Metabolic stability testing : Liver microsome assays (human/rat) to identify rapid degradation as a cause of false negatives .
- Comparative SAR studies : Synthesize analogs with systematic substituent changes (e.g., benzylthio to methylthio) to isolate contributing moieties .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts improve aqueous solubility by 3–5-fold .
- Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm) enhances plasma half-life in rodent models .
- Prodrug design : Esterification of the acetamide group for passive diffusion, with in situ hydrolysis by esterases .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial efficacy?
Potential factors and solutions:
- Strain variability : Test across clinically relevant strains (e.g., MRSA, Candida albicans) using CLSI guidelines .
- Synergistic effects : Combine with adjuvants (e.g., β-lactams) to overcome resistance mechanisms .
- Biofilm assays : Use Calgary biofilm devices to assess activity against sessile vs. planktonic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
